
N-(2-ethoxyphenyl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)quinoline-8-sulfonamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have beneficial effects in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces the production of angiotensin II and promotes vasodilation, which leads to a decrease in blood pressure and improved cardiovascular function.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been shown to have beneficial effects on blood pressure and cardiovascular function. Studies have demonstrated that N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces blood pressure in hypertensive patients and improves cardiac function in patients with heart failure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its potent inhibitory activity against ACE, which makes it a valuable tool for studying the role of ACE in cardiovascular disease. However, one limitation of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)quinoline-8-sulfonamide. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms underlying the beneficial effects of N-(2-ethoxyphenyl)quinoline-8-sulfonamide on cardiovascular function. Finally, there is a need for clinical trials to determine the efficacy and safety of N-(2-ethoxyphenyl)quinoline-8-sulfonamide in the treatment of hypertension and other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the reaction of 2-ethoxyaniline with 8-chloroquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACE, which plays a crucial role in the regulation of blood pressure and cardiovascular function. As such, N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been investigated for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-10-4-3-9-14(15)19-23(20,21)16-11-5-7-13-8-6-12-18-17(13)16/h3-12,19H,2H2,1H3 |
Clé InChI |
XDDLOGKNBIQVIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



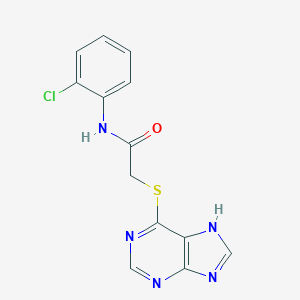
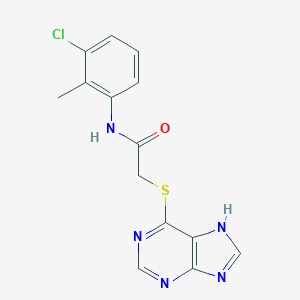

![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
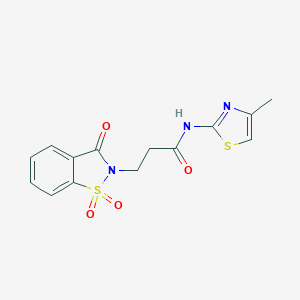

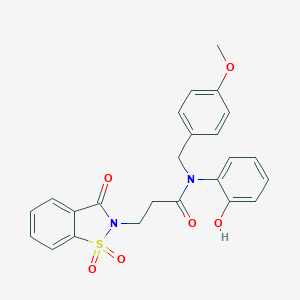
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
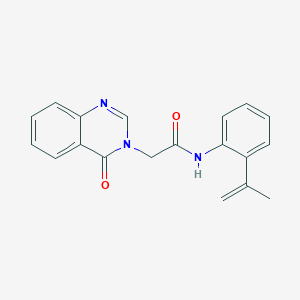
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)